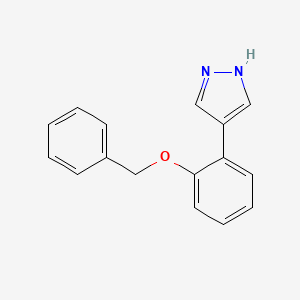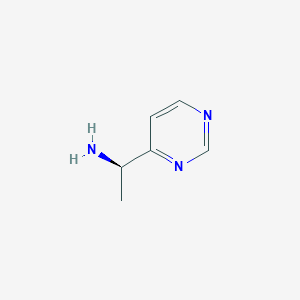![molecular formula C9H16O2 B13594530 {4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13594530.png)
{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-Methoxybicyclo[221]heptan-1-yl}methanol is a bicyclic compound with a methanol group attached to the first carbon of the bicyclo[221]heptane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to form various derivatives, such as alcohols or alkanes, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Methanol, strong bases like sodium hydride.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various functionalized derivatives.
科学的研究の応用
{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol involves its interaction with specific molecular targets. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
{4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanol: Similar structure with a methyl group instead of a methoxy group.
4-Methoxybicyclo[2.2.1]heptan-1-amine hydrochloride: Contains an amine group instead of a hydroxyl group.
Uniqueness
{4-Methoxybicyclo[221]heptan-1-yl}methanol is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
(4-methoxy-1-bicyclo[2.2.1]heptanyl)methanol |
InChI |
InChI=1S/C9H16O2/c1-11-9-4-2-8(6-9,7-10)3-5-9/h10H,2-7H2,1H3 |
InChIキー |
LCKGAUHAYMDABW-UHFFFAOYSA-N |
正規SMILES |
COC12CCC(C1)(CC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


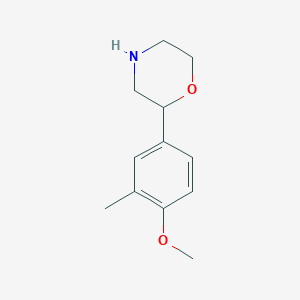
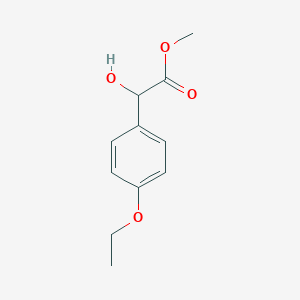
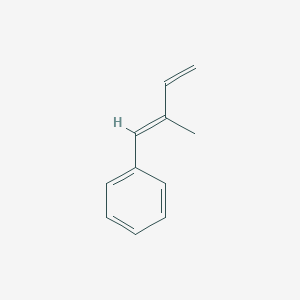


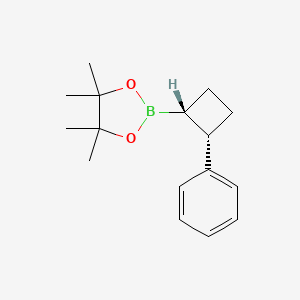
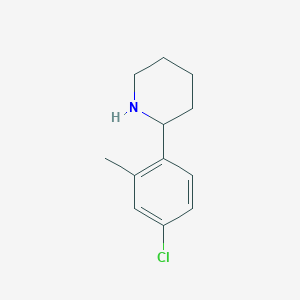
![Tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13594490.png)
![rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13594497.png)


